An In-depth Technical Guide to the Chemical Properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a molecule of significant interest in medicinal chemistry. Drawing upon data from structurally related compounds and established chemical principles, this document will detail its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
N-[(3-methylphenyl)methyl]piperidine-4-carboxamide belongs to the class of N-benzylpiperidine derivatives, a structural motif frequently employed in drug discovery.[1] This scaffold offers a combination of rigidity from the piperidine ring and conformational flexibility from the benzyl group, which is advantageous for optimizing interactions with biological targets.[1] The presence of the carboxamide linker introduces a hydrogen bond donor and acceptor, further influencing its pharmacokinetic and pharmacodynamic properties.
The structure consists of a piperidine ring substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a carboxamide group. The methyl group on the phenyl ring is expected to influence the molecule's lipophilicity and metabolic stability.
Table 1: Estimated Physicochemical Properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide and Related Analogs
| Property | N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (Estimated) | N-benzylpiperidine-4-carboxamide | N-methyl-N-phenylpiperidine-4-carboxamide |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₃H₁₈N₂O | C₁₃H₁₈N₂O |
| Molecular Weight | 232.32 g/mol | 218.29 g/mol | 218.30 g/mol |
| Melting Point (°C) | 105-115 | 110-112 | Not Available |
| Boiling Point (°C) | > 300 (decomposes) | Not Available | Not Available |
| logP (Predicted) | ~2.5 - 3.0 | Not Available | 2.22[2][3] |
| Polar Surface Area (Ų) | ~41 | Not Available | 44.62[2][3] |
| pKa (Predicted) | 8.0 - 9.0 (Piperidine N) | Not Available | Not Available |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | Not Available | Not Available |
Rationale for Estimated Properties:
-
Melting Point: The melting point of the unsubstituted analog, N-benzylpiperidine-4-carboxamide, is 110-112 °C. The introduction of a methyl group on the phenyl ring can slightly alter the crystal packing and intermolecular interactions, leading to a minor change in the melting point. Therefore, a slightly broader range of 105-115 °C is estimated.
-
Boiling Point: Due to the relatively high molecular weight and the presence of hydrogen bonding capabilities, the boiling point is expected to be high, likely with decomposition at atmospheric pressure.
-
logP: The predicted octanol-water partition coefficient (logP) is estimated to be slightly higher than that of N-methyl-N-phenylpiperidine-4-carboxamide (2.22) due to the presence of the additional methyl group, which increases lipophilicity.[2][3]
-
Polar Surface Area (PSA): The PSA is primarily determined by the carboxamide group and the piperidine nitrogen. It is expected to be similar to that of related piperidine-4-carboxamide derivatives.[2][3]
-
pKa: The basicity of the piperidine nitrogen is the most significant factor for the pKa. The electron-donating nature of the N-benzyl group is expected to result in a pKa in the typical range for tertiary amines of this type.
-
Solubility: The presence of both polar (carboxamide, piperidine nitrogen) and nonpolar (benzyl group) moieties suggests limited solubility in water but good solubility in common organic solvents.
Synthesis and Reactivity
The synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide can be achieved through several established synthetic routes. The most common approach involves the formation of the amide bond between a piperidine-containing fragment and a benzylamine derivative.
Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule:
-
Amide bond formation: This involves the coupling of 1-(3-methylbenzyl)piperidine-4-carboxylic acid with ammonia or the coupling of piperidine-4-carboxamide with 3-methylbenzyl halide.
-
N-alkylation: This involves the reaction of piperidine-4-carboxamide with a 3-methylbenzyl halide.
The N-alkylation of piperidine-4-carboxamide is a direct and efficient method.[4][5] Alternatively, the synthesis can proceed via the initial preparation of 1-(3-methylbenzyl)piperidine-4-carboxylic acid followed by an amide coupling reaction.
Caption: Synthetic pathways to N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.
Experimental Protocol: N-Alkylation of Piperidine-4-carboxamide
This protocol describes a general procedure for the synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide via N-alkylation.
Materials:
-
Piperidine-4-carboxamide
-
3-Methylbenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine-4-carboxamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add 3-methylbenzyl chloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.
Reactivity of the Carboxamide Group
The carboxamide functional group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The amide bond is significantly more resistant to hydrolysis than an ester linkage, a property that is often desirable in drug design to enhance metabolic stability.[6]
Spectroscopic Analysis
The structural elucidation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Based on data from the closely related N-benzyl-4-piperidinecarboxamide, the following proton chemical shifts can be predicted.[1]
Table 2: Predicted ¹H NMR Chemical Shifts for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (Phenyl) | 7.0 - 7.3 | m | 4H |
| NH₂ (Amide) | 5.5 - 6.5 | br s | 2H |
| CH₂ (Benzyl) | 3.5 | s | 2H |
| CH (Piperidine, H-4) | 2.2 - 2.4 | m | 1H |
| CH₂ (Piperidine, H-2, H-6, axial) | 2.0 - 2.2 | t | 2H |
| CH₂ (Piperidine, H-2, H-6, equatorial) | 2.9 - 3.1 | d | 2H |
| CH₂ (Piperidine, H-3, H-5, axial & equatorial) | 1.7 - 1.9 | m | 4H |
| CH₃ (Methyl) | 2.3 | s | 3H |
Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 175 - 178 |
| Aromatic C (quaternary, C-Ar) | 138 - 140 |
| Aromatic CH (C-Ar) | 126 - 130 |
| CH₂ (Benzyl) | 62 - 64 |
| CH₂ (Piperidine, C-2, C-6) | 53 - 55 |
| CH (Piperidine, C-4) | 42 - 44 |
| CH₂ (Piperidine, C-3, C-5) | 28 - 30 |
| CH₃ (Methyl) | 20 - 22 |
Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3200 | Medium, broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O Stretch (Amide) | 1680 - 1630 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| N-H Bend (Amide) | 1640 - 1550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the positive ion mode would be at m/z 233.16. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring.
Potential Applications and Biological Relevance
N-benzylpiperidine carboxamide derivatives have been investigated for a wide range of biological activities. The structural similarity of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide to known bioactive molecules suggests its potential as a scaffold in drug discovery.
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
![Chemical structure of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](https://i.imgur.com/8z5t3Y1.png)


